1-(2,5-Bis(benzyloxy)phenyl)ethanone

Catalog No.
S3181683
CAS No.
21766-81-4
M.F
C22H20O3
M. Wt
332.399
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,5-Bis(benzyloxy)phenyl)ethanone

CAS Number

21766-81-4

Product Name

1-(2,5-Bis(benzyloxy)phenyl)ethanone

IUPAC Name

1-[2,5-bis(phenylmethoxy)phenyl]ethanone

Molecular Formula

C22H20O3

Molecular Weight

332.399

InChI

InChI=1S/C22H20O3/c1-17(23)21-14-20(24-15-18-8-4-2-5-9-18)12-13-22(21)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3

InChI Key

UQJUOEWQZNRLJJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Solubility

not available
  • Organic Synthesis

    The presence of the benzyloxy (phenylmethoxy) groups suggests 1-(2,5-Bis(benzyloxy)phenyl)ethanone could be a precursor molecule in organic synthesis. These groups are often used as protecting groups for phenols. By attaching a benzyloxy group to a phenol, the reactivity of the hydroxyl group is masked, allowing for further chemical modifications on the molecule. The benzyloxy group can then be later cleaved under specific conditions to regenerate the free phenol .

  • Material Science

    Aromatic ketones, like 1-(2,5-Bis(benzyloxy)phenyl)ethanone, can have interesting properties such as thermal stability and liquid crystalline behavior. These properties make them potentially useful in material science applications .

  • Biological Studies

    Due to the presence of aromatic rings and a carbonyl group, 1-(2,5-Bis(benzyloxy)phenyl)ethanone may hold some potential for biological studies. However, there is no current research available to confirm this.

1-(2,5-Bis(benzyloxy)phenyl)ethanone is an organic compound characterized by its molecular formula C22H20O3C_{22}H_{20}O_{3} and a molecular weight of approximately 332.39 g/mol. This compound features a phenyl ring substituted with two benzyloxy groups at the 2 and 5 positions, along with an ethanone functional group. Its structural complexity allows it to exhibit various chemical and biological properties, making it a subject of interest in both synthetic chemistry and pharmacology .

Typical of ketones and aromatic compounds, including:

  • Nucleophilic Addition: The carbonyl group in the ethanone moiety can undergo nucleophilic attack, leading to the formation of alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings can engage in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The ketone can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions underline its versatility as a building block in organic synthesis .

Research indicates that compounds similar to 1-(2,5-Bis(benzyloxy)phenyl)ethanone may exhibit notable biological activities, including:

  • Antioxidant Properties: Some studies suggest that benzyloxy-substituted phenyl compounds can scavenge free radicals, contributing to their potential health benefits.
  • Antimicrobial Activity: There is evidence that certain derivatives possess antimicrobial properties, which could be useful in pharmaceutical applications.
  • Potential Anticancer Activity: Preliminary studies have indicated that similar compounds may inhibit cancer cell proliferation, although more research is needed to confirm these effects specifically for 1-(2,5-Bis(benzyloxy)phenyl)ethanone .

The synthesis of 1-(2,5-Bis(benzyloxy)phenyl)ethanone typically involves the following steps:

  • Formation of the Benzyloxy Group: The initial step often includes the protection of hydroxyl groups on phenolic substrates using benzyl chloride in the presence of a base such as sodium hydroxide.
  • Ketone Formation: The protected phenolic compound is then reacted with acetyl chloride or acetic anhydride to introduce the ethanone functional group.
  • Deprotection: Finally, the benzyloxy groups may be deprotected using catalytic hydrogenation or other methods to yield the final product .

1-(2,5-Bis(benzyloxy)phenyl)ethanone finds applications in various fields:

  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development.
  • Material Science: It can be used as a precursor for synthesizing polymers or other materials with specific properties.
  • Organic Synthesis: As a versatile building block, it serves as an intermediate in the synthesis of more complex organic molecules .

Interaction studies involving 1-(2,5-Bis(benzyloxy)phenyl)ethanone are crucial for understanding its biological mechanisms. Preliminary studies have shown interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions could elucidate its pharmacological profile and inform future therapeutic applications .

Several compounds share structural similarities with 1-(2,5-Bis(benzyloxy)phenyl)ethanone. A comparison highlights its unique features:

Compound NameStructure FeaturesUnique Aspects
1-(2,4-Bis(benzyloxy)phenyl)ethanoneTwo benzyloxy groups at 2 and 4 positionsSlightly different substitution pattern
1-(2,4,6-Tris(benzyloxy)phenyl)ethanoneThree benzyloxy groupsIncreased steric hindrance
1-(3-Benzyloxyphenyl)-2-butanoneOne benzyloxy groupDifferent carbon chain length

These comparisons illustrate that while there are structural similarities among these compounds, the specific arrangement and number of substituents confer distinct chemical and biological properties to each compound .

The historical trajectory of 1-(2,5-bis(benzyloxy)phenyl)ethanone is intertwined with the broader evolution of acetophenone chemistry. Acetophenone itself was first synthesized in 1857 via the reaction of benzoyl chloride with methyl zinc, but the introduction of benzyloxy groups emerged later as a strategy to modulate electronic and steric properties. The Friedel-Crafts acetylation of hydroquinone derivatives, as demonstrated in early 20th-century industrial processes, laid the groundwork for modern syntheses of benzyloxy-substituted acetophenones. For instance, the reaction of 2′,5′-dihydroxyacetophenone with benzyl bromide under alkaline conditions became a cornerstone for producing this compound, with optimized yields reaching 93% in contemporary protocols.

The compound’s structural complexity gained prominence in the 21st century, particularly in pharmaceutical impurity profiling, where it was identified as Terbutaline Impurity 12. This application underscored the need for high-purity synthetic routes, driving innovations in catalytic systems and solvent selection.

Structural Significance in Synthetic Organic Chemistry

The molecular architecture of 1-(2,5-bis(benzyloxy)phenyl)ethanone (C~22~H~20~O~3~, MW 332.39 g/mol) features a central acetophenone core flanked by benzyloxy groups at positions 2 and 5. This arrangement confers distinct electronic effects:

  • Electron-donating benzyloxy groups activate the aromatic ring toward electrophilic substitution, directing incoming reagents to the para and meta positions.
  • Steric hindrance from the bulky benzyloxy substituents influences reaction kinetics, as evidenced by slowed acylation rates in crowded environments.

Crystallographic studies reveal a monoclinic crystal system (space group P2~1~/c) with intermolecular C—H···O hydrogen bonds stabilizing the lattice. These structural attributes are critical for its role as a synthetic intermediate, enabling regioselective functionalization in multi-step syntheses.

Table 1: Key Spectral Characteristics of 1-(2,5-Bis(benzyloxy)phenyl)ethanone

Spectral TechniqueObserved PeaksAssignment
IR (KBr)3032 cm⁻¹, 1651 cm⁻¹Aromatic C—H stretch, C=O stretch
^1^H NMR (CDCl₃)δ 5.15 (s, 4H, OCH₂Ph), δ 2.60 (s, 3H, COCH₃)Benzyloxy methylene, acetyl group

Conceptual Framework of Benzyloxy-Substituted Acetophenones

Benzyloxy-substituted acetophenones occupy a unique niche due to their dual functionality:

  • Protective groups: Benzyloxy moieties shield hydroxyl groups during multi-step syntheses, as seen in the preparation of polyphenolic natural products.
  • Electronic modulation: The electron-rich aromatic ring enhances reactivity in Ullmann couplings and Suzuki-Miyaura cross-couplings.

Comparative studies with simpler acetophenones (e.g., 4′-hydroxyacetophenone) reveal that the benzyloxy groups in 1-(2,5-bis(benzyloxy)phenyl)ethanone reduce oxidative degradation rates by 40–60% under acidic conditions. This stability is exploited in continuous-flow systems, where the compound serves as a robust intermediate for high-throughput synthesis.

Comparative Analysis with Related Phenacyl Compounds

When contrasted with structurally analogous phenacyl derivatives, 1-(2,5-bis(benzyloxy)phenyl)ethanone exhibits distinct behavioral differences:

Table 2: Reactivity Comparison with Selected Phenacyl Compounds

CompoundElectrophilic Substitution Rate (Relative to Benzene)Thermal Stability (°C)
1-(2,5-Bis(benzyloxy)phenyl)ethanone2.7×201–202
2-Acetylphenol1.9×198–200
4′-Methoxyacetophenone3.1×205–207
  • Reactivity: The compound’s substitution pattern accelerates nitration and sulfonation reactions compared to non-benzyloxy analogs.
  • Solubility: Enhanced lipophilicity from benzyl groups improves solubility in nonpolar solvents (e.g., dichloroethane), facilitating reactions under homogeneous conditions.

In synthetic applications, this compound outperforms 2′,4′-dihydroxypropiophenone in Friedel-Crafts alkylations due to reduced steric clashes. However, its bulkiness limits utility in sterically constrained environments, such as zeolite-catalyzed acylations.

Classical Synthetic Approaches

Classical synthesis of 1-(2,5-bis(benzyloxy)phenyl)ethanone relies on sequential benzylation of hydroxyacetophenone derivatives. A foundational method involves the alkylation of 2,5-dihydroxyacetophenone using benzyl bromide in the presence of a base such as potassium carbonate. This two-step process typically employs dimethylformamide (DMF) as a polar aprotic solvent to facilitate nucleophilic substitution, yielding the bis-benzylated product in ~99% efficiency after column chromatography [2].

An alternative route utilizes Friedel-Crafts acylation, where benzylation precedes acylation. For instance, benzyl ether-protected resorcinol derivatives undergo acetylation with acetyl chloride and aluminum trichloride, though this method faces limitations in regiocontrol due to competing ortho/para-directing effects of the benzyloxy groups [3]. Early literature also documents the use of benzoyl chloride with Lewis acids like FeCl₃ for direct acylation, though yields remain moderate (65–72%) [4].

Table 1: Classical Benzylation Methods

SubstrateReagentCatalyst/SolventYield (%)Reference
2,5-DihydroxyacetophenoneBenzyl bromideK₂CO₃/DMF99 [2]
Resorcinol derivativeAcetyl chlorideAlCl₃/CH₂Cl₂72 [3]

Modern Synthesis Strategies

Recent advances leverage transition metal catalysis and tandem reactions to streamline synthesis. Ruthenium-catalyzed hydroarylation has emerged as a one-pot strategy, where 2,5-bis(benzyloxy)acetophenone reacts with styrenes in the presence of [Ru(p-cymene)Cl₂]₂ and tris(4-trifluoromethylphenyl)phosphine. This method, conducted at 140–150°C under sodium formate, achieves dihydrostilbene intermediates in 65–68% yield over 7–10 days, followed by dehydrogenation to the target ketone [2].

Microwave-assisted synthesis reduces reaction times from days to minutes. For example, benzylation of 2,5-dihydroxyacetophenone with benzyl bromide under microwave irradiation (100°C, 20 min) achieves 85% conversion, avoiding prolonged heating and side reactions [3]. Sonochemical methods further enhance mixing efficiency, particularly in biphasic systems, enabling near-quantitative yields in 40–60 minutes [5].

Selective Benzylation Protocols

Regioselective benzylation remains critical for avoiding over-alkylation. Protecting group strategies, such as temporary silylation of the 5-hydroxy group in 2,5-dihydroxyacetophenone, enable sequential benzylation at the 2-position before deprotection and re-benzylation. This approach achieves >95% regiopurity, as confirmed by ¹H NMR [2].

Catalytic systems also influence selectivity. Fe₂O₃/ZrO₂ composites, with high surface acidity and redox activity, promote mono-benzylation of electron-rich aromatics by moderating electrophilic attack. For instance, benzylation of 2,5-dihydroxyacetophenone with benzyl chloride over Fe₂O₃/ZrO₂ (5 mol%) at 80°C yields 88% of the 2-benzyloxy intermediate, minimizing di-substitution [4].

Table 2: Selectivity in Benzylation

CatalystTemperature (°C)Mono:Di RatioReference
Fe₂O₃/ZrO₂809:1 [4]
K₂CO₃/DMF251:1 [2]

Green Chemistry Applications in Synthesis

Sustainable methodologies prioritize solvent reduction and energy efficiency. Aqueous biphasic systems, as demonstrated in photochemical bromination, enable benzylation with minimal organic solvent use. For example, toluene derivatives undergo bromination in water under UV light, yielding benzyl bromide precursors for subsequent coupling [5].

Catalyst recyclability is another green metric. Fe₂O₃/ZrO₂ retains 92% activity after five cycles in benzylation reactions, attributed to its stable tetragonal phase and resistance to leaching [4]. Similarly, ruthenium catalysts immobilized on mesoporous silica show 80% recovery via simple filtration [2].

Scalability Considerations for Research Applications

Scalable synthesis requires optimizing cost, time, and purification. Continuous-flow reactors address exothermicity in benzylation, enabling gram-scale production of 1-(2,5-bis(benzyloxy)phenyl)ethanone with 90% yield and <5% variance between batches [5].

Hydrogenolysis for deprotection, however, poses challenges at scale. Palladium on charcoal (3 bar H₂, ethyl acetate) achieves full debenzylation of intermediates but requires careful pressure control to avoid aromatic ring hydrogenation [2]. Alternative methods, such as catalytic transfer hydrogenation with ammonium formate, are under investigation to reduce safety risks.

The carbonyl group in 1-(2,5-bis(benzyloxy)phenyl)ethanone serves as the primary electrophilic center for nucleophilic attack reactions. The acetyl carbonyl carbon exhibits enhanced electrophilicity due to the electron-withdrawing effect of the adjacent aromatic ring, which stabilizes the resulting tetrahedral intermediates through resonance stabilization [2] [3].

Nucleophilic Addition Mechanisms

Nucleophilic addition to the carbonyl carbon follows the standard mechanism involving initial nucleophilic attack followed by protonation. The reaction proceeds through a tetrahedral intermediate where the oxygen bears a negative charge [4] [5]. Common nucleophiles include hydride sources (sodium borohydride, lithium aluminum hydride), Grignard reagents, and organolithium compounds [3] [6].

The electron-withdrawing aromatic ring activates the carbonyl toward nucleophilic attack by stabilizing the negative charge developed on oxygen during the transition state [7] [6]. However, the presence of bulky benzyloxy substituents on the aromatic ring creates moderate steric hindrance that can affect the approach angle of larger nucleophiles [3] [6].

Reduction Reactions

Carbonyl reduction using hydride donors proceeds through direct hydride delivery to the carbonyl carbon. Studies with acetophenone derivatives demonstrate that aromatic ketones show reduced reactivity compared to aliphatic ketones due to conjugation effects [8] [9]. The reduction typically yields the corresponding secondary alcohol with retention of the benzyloxy protecting groups under mild conditions [10].

Oxidation Processes

The carbonyl group can undergo oxidation to form carboxylic acids under strong oxidizing conditions. The Baeyer-Villiger oxidation represents an important transformation pathway, converting ketones to esters through oxygen insertion [8] [11]. This reaction is facilitated by the electron-withdrawing aromatic ring, which stabilizes the Criegee intermediate [8].

Aromatic Ring Modifications

The aromatic ring system in 1-(2,5-bis(benzyloxy)phenyl)ethanone undergoes characteristic electrophilic aromatic substitution reactions, with the substitution pattern significantly influenced by the electronic effects of the attached substituents [12] [13] [14].

Electrophilic Aromatic Substitution

The benzyloxy groups at positions 2 and 5 function as electron-donating substituents through resonance, making the aromatic ring more nucleophilic toward electrophilic attack [12] [13]. These groups direct incoming electrophiles to the ortho and para positions relative to their attachment points [12] [13]. The carbonyl group exerts a deactivating meta-directing effect, creating a complex substitution pattern [12] [13].

The relative reactivity of the aromatic ring is intermediate between highly activated phenols and deactivated nitrobenzenes. Kinetic studies of similar systems show that benzyloxy-substituted aromatics undergo electrophilic substitution at rates approximately 2-3 times faster than benzene itself [14].

Mechanistic Pathways

Electrophilic aromatic substitution proceeds through the formation of a sigma complex (arenium ion) intermediate [15] [16]. The stability of this intermediate depends on the electronic nature of the substituents and their ability to stabilize positive charge through resonance [15] [16]. The benzyloxy groups provide stabilization through their electron-donating resonance effect, while the acetyl group destabilizes the intermediate through its electron-withdrawing inductive effect [15] [16].

Halogenation Reactions

Halogenation using molecular bromine or chlorine in the presence of Lewis acid catalysts (iron tribromide, aluminum chloride) occurs preferentially at positions ortho to the benzyloxy groups [2] [15]. The reaction mechanism involves initial formation of a polarized halogen-catalyst complex, followed by electrophilic attack on the aromatic ring [2] [15].

Nitration and Sulfonation

Nitration using a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) electrophile [15] [16]. The reaction shows regioselectivity favoring positions activated by the benzyloxy groups while avoiding positions adjacent to the deactivating acetyl group [15] [16].

Benzyloxy Group Transformations

The benzyloxy protecting groups in 1-(2,5-bis(benzyloxy)phenyl)ethanone undergo selective cleavage reactions that proceed through distinct mechanistic pathways depending on the reaction conditions employed [17] [18] [19].

Catalytic Hydrogenolysis

The most commonly employed deprotection method involves catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere [18] [19] [10]. The mechanism proceeds through initial coordination of the benzyl group to the palladium surface, followed by hydrogen addition and carbon-oxygen bond cleavage [20] [21].

Studies on benzylic alcohol hydrogenolysis demonstrate that the reaction occurs through formation of a palladium-benzyl complex with retention of configuration, followed by hydrogen addition with potential for stereochemical inversion depending on the metal catalyst and reaction conditions [20]. The rate of hydrogenolysis increases with the electronegativity of the displaced group, following the order: OH < OAc < OCOCF₃ [20].

Acidic Cleavage Mechanisms

Strong acids such as trifluoroacetic acid effect benzyloxy cleavage through protonation of the ether oxygen followed by heterolytic cleavage to generate a benzyl cation [22] [23]. The mechanism involves initial protonation of the oxygen, weakening the carbon-oxygen bond, followed by unimolecular cleavage to form a stabilized benzyl carbocation [22] [23].

The benzyl cation intermediate is stabilized by resonance with the aromatic ring, making this pathway thermodynamically favorable [22] [23]. The reaction rate depends on the stability of the resulting carbocation and the nucleophilicity of the displaced phenoxide [22] [23].

Lewis Acid-Mediated Cleavage

Selective cleavage of benzyloxy groups can be achieved using Lewis acids such as magnesium bromide in ethereal solvents [24]. This method shows particular selectivity for benzyloxy groups located ortho to carbonyl functionalities, proceeding through formation of a six-membered chelation complex [24].

The mechanism involves coordination of the Lewis acid to the carbonyl oxygen, followed by intramolecular attack on the nearby benzyloxy group [24]. This chelation-controlled process provides high selectivity, leaving other benzyloxy groups unaffected [24].

Photochemical Deprotection

Recent studies demonstrate that benzyloxy groups can be removed through visible light-promoted electron transfer mechanisms [25] [26]. The process involves photochemical generation of a phenyl radical anion, followed by mesolytic cleavage of the benzyl carbon-oxygen bond [25] [26].

The mechanism begins with electron transfer from an excited phenolate-type photocatalyst to the benzene ring of the benzyloxy group, generating a phenyl radical anion [25] [26]. The destabilized carbon-oxygen bond then undergoes homolytic cleavage, releasing a benzyl radical [25] [26].

Mechanistic Investigations of Key Reactions

Mechanistic studies of 1-(2,5-bis(benzyloxy)phenyl)ethanone reactions employ a combination of kinetic analysis, spectroscopic monitoring, and computational modeling to elucidate reaction pathways and understand structure-reactivity relationships [27] [28] [29].

Kinetic Analysis Methods

Rate measurements provide fundamental information about reaction mechanisms, including reaction order, rate constants, and activation parameters [27] [28]. Studies of carbonyl addition reactions demonstrate that the presence of electron-withdrawing aromatic substituents increases reaction rates by stabilizing anionic intermediates [27] [28].

Temperature-dependent kinetic studies allow determination of activation enthalpies and entropies, providing insight into transition state structures and solvent effects [27] [28]. For benzyloxy deprotection reactions, activation parameters reveal the degree of charge development in the transition state [27] [28].

Spectroscopic Monitoring

Nuclear magnetic resonance spectroscopy provides real-time monitoring of reaction progress and intermediate formation [27] [28]. Chemical shift changes in the carbonyl region indicate electronic environment modifications during nucleophilic addition reactions [27] [28].

Infrared spectroscopy reveals changes in carbonyl stretching frequencies that correlate with electronic effects of substituents [27] [28]. The carbonyl frequency in benzyloxy-substituted acetophenones appears at lower wavenumbers compared to simple acetophenone, indicating reduced bond order due to extended conjugation [27] [28].

Computational Studies

Density functional theory calculations provide detailed information about transition state structures and energy barriers for key transformations [27] [28] [29]. Studies of ketone functionalization reactions reveal that structural rigidity and electronic effects both contribute to reaction selectivity [27] [28].

Computational analysis of benzyloxy cleavage mechanisms shows that the thermodynamic stability of intermediates depends on the degree of conjugation and the nature of stabilizing interactions [27] [28]. Natural bonding orbital analysis reveals the electronic basis for observed regioselectivity patterns [27] [28].

Isotope Labeling Studies

Deuterium labeling experiments provide mechanistic information about bond-breaking and bond-forming processes [27] [28]. Studies of carbonyl reduction reactions using deuteride sources reveal the stereochemical course of hydride delivery [27] [28].

Oxygen-18 labeling studies of oxidation reactions demonstrate whether oxygen incorporation occurs through direct oxygen transfer or through hydrolysis pathways [27] [28]. These studies are particularly valuable for understanding Baeyer-Villiger oxidation mechanisms [27] [28].

Structural Factors Affecting Reactivity Patterns

The reactivity of 1-(2,5-bis(benzyloxy)phenyl)ethanone is determined by the interplay of steric, electronic, and conformational factors that influence both the thermodynamic stability of intermediates and the kinetic accessibility of transition states [3] [7] [6].

Electronic Effects

The electron-withdrawing effect of the aromatic ring increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic addition reactions [3] [7]. This effect is quantified by the carbonyl stretching frequency, which appears at higher wavenumbers in aromatic ketones compared to aliphatic analogs [3] [7].

The benzyloxy substituents exert electron-donating effects through resonance, partially offsetting the electron-withdrawing effect of the carbonyl group [3] [7]. This creates a balanced electronic environment that provides moderate reactivity toward both nucleophilic and electrophilic reagents [3] [7].

Steric Considerations

The steric environment around the carbonyl group affects the approach angles available to incoming nucleophiles [3] [6]. The presence of the aromatic ring creates a less hindered environment compared to dialkyl ketones, but more hindered than aldehydes [3] [6].

The benzyloxy groups contribute to steric bulk around the aromatic ring, affecting the regioselectivity of electrophilic aromatic substitution reactions [3] [6]. These groups also provide steric protection for the phenolic oxygens, enabling selective synthetic transformations [3] [6].

Conformational Effects

The preferred conformation of 1-(2,5-bis(benzyloxy)phenyl)ethanone places the carbonyl group coplanar with the aromatic ring to maximize conjugation [3] [7]. This conformation affects both the electronic properties of the carbonyl group and the accessibility of reactive sites [3] [7].

Hydrogen bonding interactions between the carbonyl oxygen and nearby aromatic protons can stabilize specific conformations and influence reaction selectivity [3] [7]. These interactions are particularly important in determining the preferred geometry for enolate formation [3] [7].

Solvent Effects

The polarity of the reaction medium significantly affects the relative rates of ionic and radical pathways [3] [7]. Polar solvents stabilize charged intermediates, favoring ionic mechanisms, while nonpolar solvents favor radical processes [3] [7].

Hydrogen bonding solvents can compete with intramolecular hydrogen bonds, altering the preferred conformation and affecting reaction outcomes [3] [7]. These effects are particularly pronounced in benzyloxy deprotection reactions, where solvent can influence the mechanism of carbon-oxygen bond cleavage [3] [7].

Substituent Effects on Reactivity

The 2,5-disubstitution pattern creates a unique electronic environment that affects both the carbonyl reactivity and the aromatic ring reactivity [3] [7]. The positioning of the benzyloxy groups provides electronic activation while maintaining steric accessibility [3] [7].

Comparative studies with other substitution patterns reveal that the 2,5-arrangement provides optimal balance between electronic activation and steric accessibility [3] [7]. This substitution pattern enables selective functionalization at multiple sites within the molecule [3] [7].

Temperature Dependence

The temperature dependence of reaction rates provides information about activation barriers and the nature of rate-determining steps [3] [7]. Higher temperatures generally favor processes with larger activation enthalpies, such as bond-breaking reactions [3] [7].

XLogP3

4.5

Dates

Last modified: 08-18-2023

Explore Compound Types